Chemical and physical properties of Hexanamide, 2-cyano-2-methyl-
Chemical and physical properties of Hexanamide, 2-cyano-2-methyl-
Technical Whitepaper: Physicochemical Profiling and Biocatalytic Synthesis of Hexanamide, 2-cyano-2-methyl-
As a Senior Application Scientist in drug development and biocatalysis, I frequently encounter the bottleneck of generating enantiopure building blocks for complex active pharmaceutical ingredients (APIs). Traditional chemical hydrolyses of nitriles require harsh conditions—concentrated acids, strong bases, and high temperatures—that often destroy sensitive functional groups.
The desymmetrization of prochiral dinitriles using whole-cell biocatalysts provides an elegant, green-chemistry alternative. This whitepaper provides an in-depth technical analysis of Hexanamide, 2-cyano-2-methyl- , a critical chiral intermediate trapped during the enzymatic hydrolysis of 2,2-dicyanohexane. By understanding the kinetic disparities between specific bacterial enzymes, researchers can reliably synthesize and isolate this compound for downstream pharmaceutical applications.
Physicochemical Profiling
Before initiating any synthetic or biocatalytic workflow, establishing the baseline physical and chemical properties of the target molecule is mandatory for accurate downstream chromatographic tracking.
| Property | Value |
| Chemical Name | Hexanamide, 2-cyano-2-methyl- |
| Common Synonyms | 2-cyano-2-methylhexanamide[1] |
| CAS Registry Number | 152766-36-4[2] |
| Molecular Formula | C8H14N2O[2] |
| Molar Mass | 154.21 g/mol [2] |
| SMILES String | CCCCC(C)(C#N)C(=O)N[1] |
Mechanistic Pathway: Enzymatic Desymmetrization
The biological synthesis of 2-cyano-2-methylhexanamide relies on the distinct specificities of two nitrile-hydrolyzing enzymes: Nitrile Hydratase (NHase) and Amidase .
In microbial systems like Rhodococcus, NHase catalyzes the hydration of a nitrile to an amide, while amidase subsequently hydrolyzes the amide to a carboxylic acid[3]. The causality behind our strain selection is purely kinetic: Rhodococcus erythropolis NCIB 11450 possesses a highly active, non-selective NHase, but lacks the rapid amidase activity found in other strains (such as R. rhodochrous ATCC 21197)[4]. This evolutionary kinetic bottleneck allows us to successfully "trap" the intermediate—2-cyano-2-methylhexanamide—before it undergoes over-hydrolysis.
Enzymatic desymmetrization pathway of prochiral dinitriles via NHase and Amidase.
Experimental Workflows & Methodologies
To ensure scientific integrity, both the biocatalytic production of the target molecule and the chemical synthesis of its racemic standard (required for chiral assay validation) must be treated as self-validating systems.
Protocol A: Whole-Cell Biocatalytic Hydrolysis
This protocol leverages resting cells of R. erythropolis NCIB 11450 to selectively hydrate 2,2-dicyanohexane[4].
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Substrate Preparation: Dissolve 19 mg (0.14 mmol) of 2,2-dicyanohexane. In biphasic systems, direct addition to the aqueous buffer is standard, though a minimal volume of miscible co-solvent can be used to mitigate mass-transfer limitations.
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Biocatalyst Suspension: Suspend 24 mg of resting Rhodococcus erythropolis NCIB 11450 cells in 5.0 mL of 0.1 M sodium pyrophosphate buffer[4].
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Environmental Control (Self-Validation Step): Adjust the buffer strictly to pH 7.0 and maintain the temperature at 28°C. Causality: Maintaining a neutral pH prevents the spontaneous, non-enzymatic chemical hydrolysis of the cyano group, ensuring that 100% of the conversion is enzyme-directed[3].
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Incubation: Agitate the mixture at 250 rpm for 83 hours to maximize substrate contact with the intracellular NHase[4].
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Quenching & Extraction: Saturate the aqueous mixture with (NH4)2SO4. Causality: Salting out the aqueous layer drastically decreases the solubility of the organic amide, driving it into the organic phase during the subsequent extraction with ethyl acetate (5 x 5 mL)[4].
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Purification: Dry the combined organic layers over anhydrous Na2SO4. Evaporate the solvent and purify via silica gel chromatography. Elute with heptane:ethyl acetate (8:1 v/v) to recover unreacted substrate, followed by 100% ethyl acetate to elute the purified target amide[4]. Expect a yield of approximately 51%.
Protocol B: De Novo Chemical Synthesis (Racemic Standard)
To accurately determine the enantiomeric excess (e.e.) of the biocatalytic process, a racemic standard of 2-cyano-2-methylhexanamide must be synthesized via a multi-step Knoevenagel condensation route[3].
De novo chemical synthesis workflow for racemic 2-cyano-2-methylhexanamide.
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Knoevenagel Condensation: React methyl cyanoacetate with butyraldehyde to form methyl (E,Z)-2-cyanohex-2-enoate. Self-Validation Step: 1H-NMR will reveal a mixture of E and Z isomers; however, this stereochemical ambiguity is irrelevant as the double bond is fully reduced in the subsequent step[4].
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Reduction & Methylation: Reduce the alkene to yield methyl (R,S)-2-cyanohexanoate, followed by treatment with a methylating agent under basic conditions to install the quaternary stereocenter[4].
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Amidation: Convert the resulting methyl (R,S)-2-cyano-2-methylhexanoate to the final amide using standard ammonolysis[3].
Analytical Characterization Standards
To validate the integrity of the synthesized Hexanamide, 2-cyano-2-methyl-, researchers must employ a multi-modal analytical approach[5]:
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Gas Chromatography-Mass Spectrometry (GC-MS): Utilize an HP-1 column (25m x 0.32mm x 0.17µm) with N2 as the carrier gas. The mass spectrum must confirm the molecular ion peak at m/z 154.2. The disappearance of the 2,2-dicyanohexane peak and the emergence of the 154.2 m/z peak confirms NHase activity. A plateau in conversion without the appearance of diamide mass peaks validates the absence of background amidase interference[5].
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Nuclear Magnetic Resonance (NMR): 1H-NMR (e.g., Bruker AM-300) is required to confirm the presence of the terminal aliphatic methyl group, the newly installed quaternary methyl group, and the distinct primary amide protons[5].
